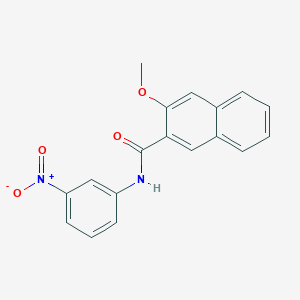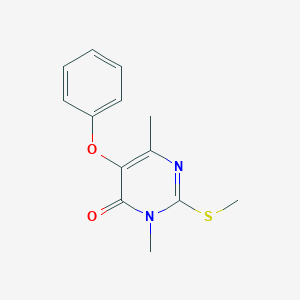
3,6-DIMETHYL-2-(METHYLSULFANYL)-5-PHENOXY-4(3H)-PYRIMIDINONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Dimethyl-2-(methylsulfanyl)-5-phenoxy-4(3H)-pyrimidinone is a heterocyclic compound with a pyrimidinone core structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-dimethyl-2-(methylsulfanyl)-5-phenoxy-4(3H)-pyrimidinone typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3,6-dimethyl-2-(methylsulfanyl)-4(3H)-pyrimidinone with phenol in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as recrystallization and chromatography can further improve the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
3,6-Dimethyl-2-(methylsulfanyl)-5-phenoxy-4(3H)-pyrimidinone can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield corresponding reduced derivatives.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced pyrimidinone derivatives.
Substitution: Various substituted pyrimidinone derivatives.
Aplicaciones Científicas De Investigación
3,6-Dimethyl-2-(methylsulfanyl)-5-phenoxy-4(3H)-pyrimidinone has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets such as enzymes and receptors.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3,6-dimethyl-2-(methylsulfanyl)-5-phenoxy-4(3H)-pyrimidinone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
3,6-Dimethyl-2-(methylsulfanyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one: Similar in structure but with a thieno ring instead of a phenoxy group.
3,6-Dimethylpyrazine-2,5-dicarboxylic acid: Similar in having a dimethyl substitution but differs in the core structure and functional groups.
Uniqueness
3,6-Dimethyl-2-(methylsulfanyl)-5-phenoxy-4(3H)-pyrimidinone is unique due to its combination of a pyrimidinone core with a phenoxy and methylsulfanyl substitution. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Propiedades
IUPAC Name |
3,6-dimethyl-2-methylsulfanyl-5-phenoxypyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-9-11(17-10-7-5-4-6-8-10)12(16)15(2)13(14-9)18-3/h4-8H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMCQWZMWCVFVQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(C(=N1)SC)C)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[[4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl]methyl]phenol](/img/structure/B5670192.png)
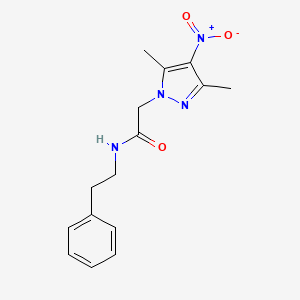
![2-[4-[(2,3-dichlorophenyl)methyl]piperazin-1-yl]ethanol](/img/structure/B5670215.png)
![N,N-dimethyl-2-({[3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoyl]amino}methyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5670221.png)
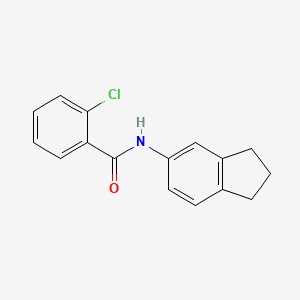
![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-2-(2-oxoazepan-1-yl)acetamide](/img/structure/B5670230.png)
![1-{3-[(3-NITROPHENYL)AMINO]-1H-INDOL-1-YL}ETHAN-1-ONE](/img/structure/B5670240.png)
![[(2,4-DIMETHOXYPHENYL)METHYL][(3,5-DIMETHOXYPHENYL)METHYL]AMINE](/img/structure/B5670247.png)

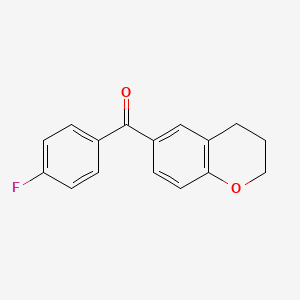
![2-({[3-(acetylamino)phenyl]amino}carbonyl)-3-nitrobenzoic acid](/img/structure/B5670269.png)

![(3R*,4S*)-1-[(2-chloro-6-methylphenyl)sulfonyl]-4-cyclopropylpyrrolidin-3-amine](/img/structure/B5670286.png)
